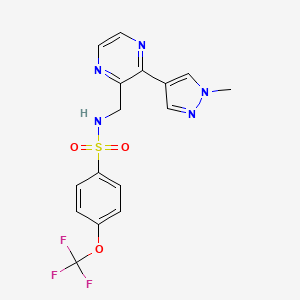

![molecular formula C18H17N3O3 B2530098 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899984-98-6](/img/structure/B2530098.png)

2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions under mild conditions. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine using DMF as a solvent and potassium carbonate as a catalyst . Similarly, novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized from 3-fluoro-4-cyanophenol . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be used, possibly involving a phthalazinone derivative as a starting material.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are typically characterized by spectroscopic methods such as IR, MS, and NMR . These techniques would likely be employed to confirm the structure of "2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide" after its synthesis.

Chemical Reactions Analysis

The papers describe various chemical reactions, including acetylation, esterification, ester interchange , and Suzuki coupling . These reactions are crucial for introducing functional groups and building the complex structures of the compounds. The compound may also undergo similar reactions during its synthesis or as part of its chemical reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not extensively discussed in the papers. However, the flavoring substance in paper is not intended for use in beverages due to potential phototransformation, indicating that the compound's stability under light exposure is a relevant property. The hypoglycemic activity of certain acetamide derivatives suggests that the compound might also exhibit biological activity, which would be related to its chemical properties.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

Synthesis of New Analogs and Their Anticancer and Antimicrobial Activity : A study conducted by Kumar et al. (2019) synthesized new N-aryl substituted phenyl acetamide analogs starting from commercially available phthalic anhydride. These compounds demonstrated significant inhibition activity against the HCT 116 cancer cell line and exhibited antimicrobial activities, highlighting their potential in cancer therapy and infection control (G. Kumar, C. Kurmarayuni, M. Indupalli, R. Pallapati, H. Bollikolla, 2019).

Antimicrobial Profile of Novel Compounds

Synthesis and Evaluation of Novel Imines and Thiazolidinones : Fuloria et al. (2009) reported the synthesis of compounds derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide, leading to the creation of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide and its derivatives. These new compounds were characterized and evaluated for their antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (N. Fuloria, Vijender Singh, M. Yar, Mohammed Ali, 2009).

Synthesis of Metallophthalocyanines

New Metallophthalocyanines with Enhanced Solubility : Ağırtaş and İzgi (2009) synthesized zinc(II), magnesium(II), and nickel(II) phthalocyanines by reacting N-(4-(3,4-dicyanophenoxy)phenyl)acetamide with respective metal salts. These compounds displayed increased solubility compared to unsubstituted phthalocyanines, suggesting potential applications in various fields including photodynamic therapy and as materials for electronic devices (M. Ağırtaş, M. S. İzgi, 2009).

Environmental and Allelopathic Research

Microbial Transformation of Allelochemicals : Research by Fomsgaard, Mortensen, and Carlsen (2004) reviewed the microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, which are present in crops like wheat, rye, and maize. The study highlighted the transformation products such as aminophenoxazinones, malonamic acids, and acetamides, providing insights into the exploitation of these allelopathic properties for agricultural benefits (I. Fomsgaard, A. Mortensen, S. C. Carlsen, 2004).

Wirkmechanismus

Target of Action

The primary target of the compound, also known as N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(m-tolyloxy)acetamide, is the poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in the repair of DNA damage in cells .

Mode of Action

The compound interacts with the PARP enzyme by inhibiting its activity . This inhibition prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA damage in the cells .

Biochemical Pathways

The inhibition of the PARP enzyme affects the DNA repair pathway, specifically the base excision repair pathway . This leads to the accumulation of single-strand breaks in the DNA, which can convert into double-strand breaks during replication . The accumulation of DNA damage can lead to cell death, particularly in cancer cells that have defects in other DNA repair pathways .

Result of Action

The result of the compound’s action is the induction of cell death in cancer cells . By inhibiting the PARP enzyme and preventing the repair of DNA damage, the compound causes the accumulation of DNA damage in cells . This is particularly lethal to cancer cells that have defects in other DNA repair pathways, leading to their death .

Eigenschaften

IUPAC Name |

2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-5-4-6-13(9-12)24-11-17(22)19-10-16-14-7-2-3-8-15(14)18(23)21-20-16/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFGZFFHJUZUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC2=NNC(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321804 | |

| Record name | 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51086827 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

899984-98-6 | |

| Record name | 2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-4-oxo-4-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)piperidin-1-yl]but-2-enoate](/img/structure/B2530016.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)

![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)

![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)

![3-isopentyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530027.png)

![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)

![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)

![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)